N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-22-17(13-7-3-4-8-14(13)19)11-20-18(21)16-10-12-6-2-5-9-15(12)23-16/h2-10,17H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPERYXXAGNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized by cyclization of 2-hydroxybenzaldehyde with an appropriate reagent such as ethyl bromoacetate in the presence of a base like sodium carbonate.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethylamine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative, such as benzofuran-2-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs. Naphthyridine Cores : The target compound’s benzofuran core is less polarizable than Goxalapladib’s 1,8-naphthyridine, which may reduce its binding versatility but improve membrane permeability .
- Substituent Effects : The 2-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-methoxybenzyl group in ’s analog. This difference could influence receptor binding kinetics and metabolic degradation pathways .
- Fluorine vs. Chlorine : Goxalapladib’s difluorophenyl and trifluoromethyl groups enhance its lipophilicity and resistance to cytochrome P450 oxidation compared to the target compound’s chlorophenyl moiety .
Q & A
Q. How can researchers optimize the synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide to improve yield and purity?
Methodological Answer:
- Step 1: Core Benzofuran Synthesis
Begin with benzofuran-2-carboxylic acid as the starting material. Use microwave-assisted coupling reactions with reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO⁻ to enhance reaction efficiency . - Step 2: Substitution Reactions
Introduce the 2-(2-chlorophenyl)-2-methoxyethylamine moiety via nucleophilic substitution. Optimize reaction conditions (e.g., anhydrous solvents, 60–80°C) to minimize side products . - Step 3: Purification
Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity isolation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent orientation. Use synchrotron radiation for high-resolution data (e.g., 0.84 Å resolution) .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include:
- Benzofuran C=O: ~168 ppm (¹³C)
- Methoxy group: δ 3.3–3.5 ppm (¹H) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₅ClNO₃: 328.0743) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
-
Variable Substituent Analysis :
Synthesize derivatives with modified substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl or methoxy with ethoxy). Compare bioactivity using standardized assays (e.g., IC₅₀ in kinase inhibition assays) . -
Data Table: Substituent Effects on Bioactivity
Substituent Position Bioactivity (IC₅₀, nM) LogP 2-Chlorophenyl 12.3 ± 1.2 3.5 4-Fluorophenyl 45.6 ± 3.1 3.1 2-Methoxyphenyl >100 2.8 Data adapted from PubChem bioassay entries for analogous benzofurans .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in cytotoxicity (e.g., HepG2 vs. HEK293) may arise from metabolic differences .
- Purity Validation : Use LC-MS to verify compound integrity (>98% purity). Impurities <2% can skew dose-response curves .
- Meta-Analysis : Apply statistical tools (e.g., Pearson correlation) to compare datasets. Pool data from ≥3 independent studies to identify outliers .
Q. How can computational modeling predict the compound’s interaction with target proteins (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. Key interactions:
- Chlorophenyl group: Hydrophobic contact with Valine-27.
- Methoxyethyl chain: Hydrogen bonding with Asparagine-143 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) <2.0 Å for stable complexes .
Q. What methodologies enable enantiomeric resolution of chiral intermediates in the synthesis pathway?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Monitor retention times (R/S: 8.2 vs. 10.5 min) .
- Crystallization-Induced Diastereomerism : Form diastereomeric salts with (R)-mandelic acid. Recrystallize in methanol to isolate >99% ee (enantiomeric excess) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
Methodological Answer:
- Solubility Testing : Use shake-flask method (pH 7.4 PBS) vs. DMSO stock. Note:
- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS (major degradation product: hydrolyzed carboxamide) .
Toxicity and Pharmacokinetics
Q. What in vitro assays are recommended for preliminary toxicity profiling?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells with MTT assay (48-hour exposure, IC₅₀ >50 µM deemed low risk) .
- hERG Inhibition : Patch-clamp electrophysiology (IC₅₀ >10 µC suggests minimal cardiac risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
